molecular formula C24H32S3 B3100014 3,3''-Dihexyl-2,2':5',2''-terthiophene CAS No. 135831-08-2

3,3''-Dihexyl-2,2':5',2''-terthiophene

Cat. No. B3100014
CAS RN: 135831-08-2
M. Wt: 416.7 g/mol
InChI Key: MSQDJEYNQBAYOK-UHFFFAOYSA-N
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Description

3,3’‘-Dihexyl-2,2’:5’,2’'-terthiophene is a dihexyl quarterthiophene derivative . It is a tri-thiophene based low band conductive polymer . It can be used as a donor-acceptor molecule in organic electronic devices .


Synthesis Analysis

The synthesis of 3,3’‘-Dihexyl-2,2’:5’,2’'-terthiophene involves a Kumada-type coupling reaction using 2-bromothiophene, 2,5-dibromothiophene, 2-bromo-3-hexylthiophene, and 2,5-dibromo-3-hexylthiophene as building blocks .


Molecular Structure Analysis

The molecular structure of 3,3’‘-Dihexyl-2,2’:5’,2’‘-terthiophene consists of a bithienyl-substituted benzodithiophene (BDT) as the core and donor unit, indenedione (ID) as the end group and acceptor unit, and 3,3’‘-dihexyl-2,2’:5’,2’'-terthiophene as the π bridge .

Scientific Research Applications

Electrochromic Materials

The compound has been used in the development of electrochromic materials. These materials can change their color when a burst of charge is applied . This property makes them useful in applications such as smart windows, displays, and optoelectronic devices .

Fluorescent Materials

Solutions of 3,3’‘-Dihexyl-2,2’:5’,2’'-terthiophene and its copolymers are fluorescent, emitting bands at 555 and 585 nm when excited at 375 nm . This property can be utilized in various applications, including bioimaging and sensing .

Organic Electronics

The compound has been used in the synthesis of regioregular-P3HT-regiosymmetric-P3HT, a diblock polymer for organic electronics-based applications . Organic electronics offer advantages such as flexibility, light weight, and potential for low-cost production .

Photocatalytic Applications

3,3’‘-Dihexyl-2,2’:5’,2’'-terthiophene can be used in the synthesis of P3HT, which can be potentially used for photocatalytic applications . Photocatalysis is a process that uses light to activate a substance which modifies the rate of a chemical reaction .

Semiconductors

3,3’‘-Dihexyl-2,2’:5’,2’'-terthiophene acts as an active layer in semiconductors . Semiconductors are a key component in many electronic devices, including diodes, transistors, and integrated circuits .

Polymer Light Emitting Diodes (LEDs)

The compound can be combined with other substances to form an electrochromic copolymer for use in applications like photovoltaics and polymer light emitting diodes (LEDs) . LEDs are used in a wide range of applications, from indicator lights to display panels .

Safety and Hazards

3,3’‘-Dihexyl-2,2’:5’,2’'-terthiophene may cause mild skin irritation, organ damage, genetic defects, and cancer. It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2,5-bis(3-hexylthiophen-2-yl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32S3/c1-3-5-7-9-11-19-15-17-25-23(19)21-13-14-22(27-21)24-20(16-18-26-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQDJEYNQBAYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3,3''-Dihexyl-2,2':5',2''-terthiophene suitable for use in electronic devices?

A1: 3,3''-Dihexyl-2,2':5',2''-terthiophene is an oligothiophene, a class of organic semiconductors. Its conjugated structure, characterized by alternating single and double bonds, allows for the delocalization of electrons. This delocalization facilitates charge transport, making it suitable for applications like organic transistors and solar cells [, ].

Q2: How does the position of the alkyl side chains affect the properties of 3,3''-Dihexyl-2,2':5',2''-terthiophene?

A2: Research has shown that the position of the hexyl side chains significantly influences the compound's properties. For instance, shifting the side chains from the 3,3'' positions to the 4,4'' positions in the terthiophene backbone leads to a redshift in the absorption spectrum and improved power conversion efficiency in organic solar cells []. This highlights the importance of structural modifications in tuning material properties for specific applications.

Q3: Can 3,3''-Dihexyl-2,2':5',2''-terthiophene be used to create complex digital circuits?

A3: Yes, research demonstrates that 3,3''-Dihexyl-2,2':5',2''-terthiophene can be used to fabricate digital circuits []. Scientists successfully built a circuit consisting of 171 transistors on a flexible polyester substrate, demonstrating the potential of this material for flexible electronics.

Q4: How does 3,3''-Dihexyl-2,2':5',2''-terthiophene interact with other materials in composite applications?

A4: Studies show that 3,3''-Dihexyl-2,2':5',2''-terthiophene can act as a small organic molecule additive in composites []. For instance, it can be used to modify the interface between single-walled carbon nanotubes and reduced graphene oxide, potentially enhancing the thermoelectric performance of the composite material.

Q5: What are the advantages of using 3,3''-Dihexyl-2,2':5',2''-terthiophene over other similar compounds in organic electronics?

A5: 3,3''-Dihexyl-2,2':5',2''-terthiophene offers several advantages, including good solubility in common organic solvents, which facilitates solution processing techniques for device fabrication []. Additionally, its relatively simple synthesis makes it an attractive option for large-scale production compared to more complex organic semiconductors [].

Q6: What are the limitations of using 3,3''-Dihexyl-2,2':5',2''-terthiophene in organic electronic devices?

A6: While promising, 3,3''-Dihexyl-2,2':5',2''-terthiophene faces limitations. Its charge carrier mobility, while suitable for some applications, can be lower compared to other high-performance organic semiconductors. Additionally, its long-term stability under ambient conditions, particularly in the presence of oxygen and moisture, requires further investigation and potential improvements for practical applications [].

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